N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
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Overview
Description
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The structure of this compound consists of a tetrahydroisoquinoline core with a phenyl group and a carboxamide group attached, making it a versatile scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the carboxamide group .
Industrial Production Methods: Industrial production methods for this compound involve multi-step synthesis processes that require precise control of reaction conditions and purification steps to ensure high yield and purity . These methods often utilize large-scale reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive molecules and complex organic compounds.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative disorders and cancer.
Industry: The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as 17β-hydroxysteroid dehydrogenase, which is involved in the conversion of estrone to estradiol . This inhibition can reduce the levels of active estrogen, making it a potential therapeutic agent for estrogen-dependent diseases such as breast cancer .
Comparison with Similar Compounds
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
1-phenyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the carboxamide group.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a benzyl group instead of a phenyl group and exhibits different biological activities.
6-hydroxy-1,2,3,4-tetrahydroisoquinoline: This compound has a hydroxyl group at the 6-position, which alters its chemical reactivity and biological properties.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(18-15-4-2-1-3-5-15)13-6-7-14-11-17-9-8-12(14)10-13/h1-7,10,17H,8-9,11H2,(H,18,19) |
InChI Key |
UXCMZVYWFMMWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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